

Solubility Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2,2-bis(bromomethyl)propanol
Cat. No.:	B150680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Bromo-2,2-bis(bromomethyl)propanol**, a reactive flame retardant also known as Tribromoneopentyl Alcohol (TBNPA). Understanding the solubility of this compound is critical for its application in various formulations, including polyurethanes, elastomers, and coatings. This document presents quantitative solubility data in common solvents, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is crucial for a variety of applications, from chemical synthesis and formulation to assessing the environmental fate and bioavailability of a compound. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **3-Bromo-2,2-bis(bromomethyl)propanol** in several common solvents. This data has been compiled from

various technical datasheets.

Solvent	Temperature	Solubility
Methanol	18°C	270 g/100g [1] [2]
Ethanol	18°C	199 g/100g [1] [2]
Toluene	18°C	44 g/100g [1] [2]
Toluene	40°C	230 g/100g [2]
Water	25°C	0.2 g/100mL [3] [4]

It is also reported to have high solubility in polyurethane systems.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Conversely, some sources describe it as being insoluble in water.[\[8\]](#)[\[9\]](#)

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **3-Bromo-2,2-bis(bromomethyl)propanol** was not found in peer-reviewed literature, a standard and widely accepted method is the "shake-flask" or "flask method," which is also a basis for guidelines such as OECD Guideline 105 for water solubility. The following is a generalized experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents.

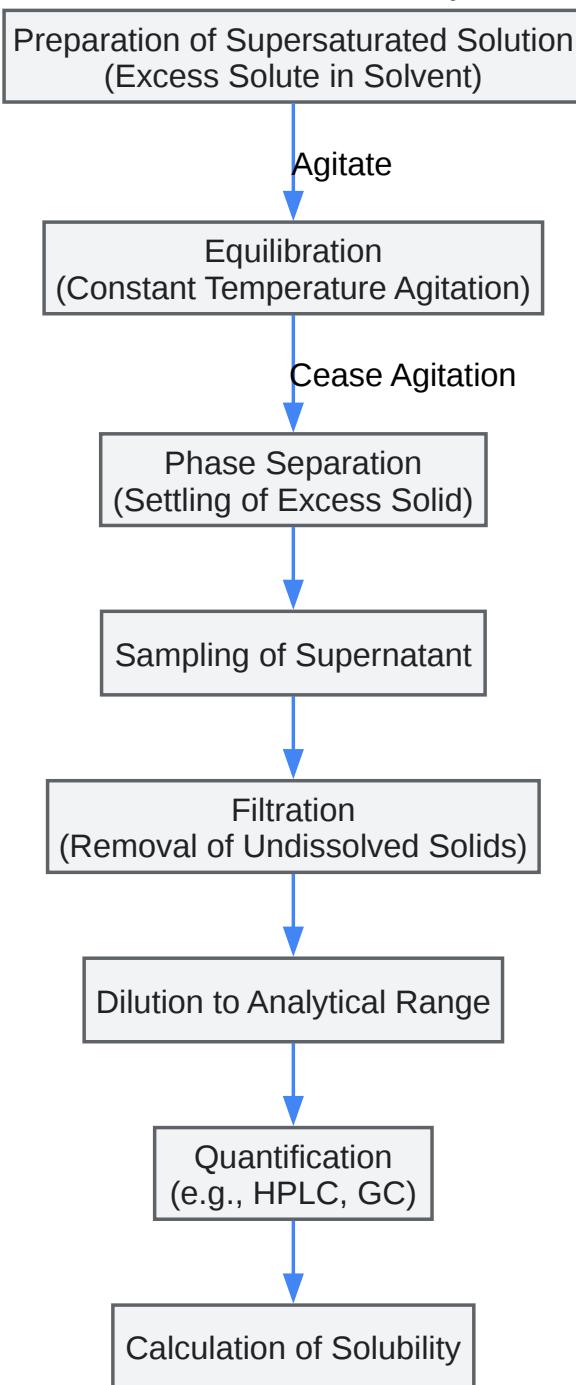
Objective: To determine the saturation solubility of **3-Bromo-2,2-bis(bromomethyl)propanol** in a given solvent at a specified temperature.

Materials:

- **3-Bromo-2,2-bis(bromomethyl)propanol** (high purity)
- Selected solvent (analytical grade)
- Glass flasks with stoppers or screw caps
- Constant temperature shaker bath or incubator

- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:


- Preparation of Supersaturated Solution: Add an excess amount of **3-Bromo-2,2-bis(bromomethyl)propanol** to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
- Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.
- Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature for a period (e.g., 24 hours) to allow the excess solid to settle.
- Sampling: Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid drawing up solid particles, the pipette tip should be positioned well above the settled solid.
- Filtration: Immediately filter the collected sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles. The filter should be pre-conditioned with the solution to avoid loss of solute due to adsorption.
- Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of **3-Bromo-2,2-bis(bromomethyl)propanol**.

- Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or g/100 g, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **3-Bromo-2,2-bis(bromomethyl)propanol**.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: A flowchart of the key steps for determining the solubility of a solid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. oecd.org [oecd.org]
- 4. filab.fr [filab.fr]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- To cite this document: BenchChem. [Solubility Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150680#solubility-of-3-bromo-2-2-bis-bromomethyl-propanol-in-common-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com